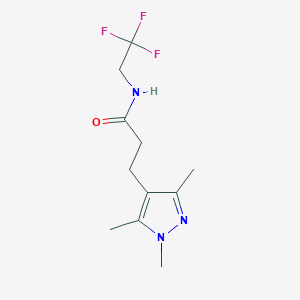

![molecular formula C15H12ClNO3S2 B6424631 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide CAS No. 2034456-36-3](/img/structure/B6424631.png)

5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring with four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide and similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron group from an organic molecule, is a key step in the synthesis of these compounds . This process is not well developed and is an area of ongoing research .Molecular Structure Analysis

The molecular structure of 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide is complex and involves several different types of chemical bonds . The X-ray crystal structure of similar compounds has been used to clarify the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide are complex and involve several steps . One key reaction is the protodeboronation of pinacol boronic esters, which is achieved using a radical approach . Another important reaction is the hydromethylation of alkenes, a transformation that is valuable but not well understood .科学研究应用

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory , anti-psychotic , anti-arrhythmic , anti-anxiety , anti-fungal , antioxidant , estrogen receptor modulating , anti-mitotic , anti-microbial , kinases inhibiting and anti-cancer .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that “5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide” could potentially be used in industries that require protection against corrosion.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This indicates that “5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide” could be used in the development of new semiconductor materials.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . This suggests that “5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide” could be used in the production of these transistors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . This suggests that “5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide” could be used in the production of these diodes.

Suzuki-Miyaura Coupling

The compound could potentially be used in Suzuki-Miyaura coupling , a type of palladium-catalyzed cross coupling reaction, due to the presence of the thiophene ring . This reaction is widely used in organic chemistry for the synthesis of various organic compounds.

未来方向

Future research on 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide and similar compounds will likely focus on improving the understanding of their synthesis, mechanism of action, and safety profile. In particular, the development of more efficient methods for protodeboronation and the study of the hydromethylation of alkenes are areas of active research .

属性

IUPAC Name |

5-chloro-N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3S2/c16-14-5-6-15(21-14)22(18,19)17-9-11-1-3-12(4-2-11)13-7-8-20-10-13/h1-8,10,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUMNVZFWCSHDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopropyl-5-(furan-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B6424548.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-fluoro-4-methoxyphenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B6424549.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B6424562.png)

![3-[4-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B6424574.png)

![2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B6424583.png)

![4-{[2-(benzyloxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6424600.png)

![4-({[(3-chlorophenyl)carbamoyl]amino}methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6424613.png)

![N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6424623.png)

![N'-{[4-(furan-3-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6424635.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1-benzofuran-2-yl)propyl]ethanediamide](/img/structure/B6424638.png)

![3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea](/img/structure/B6424640.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride](/img/structure/B6424641.png)

![1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6424649.png)